molecular formula C20H14ClN3O3S B12924811 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide CAS No. 918493-44-4

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide

Cat. No.: B12924811
CAS No.: 918493-44-4
M. Wt: 411.9 g/mol
InChI Key: BTAKXACRHJKSPK-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring an indole core substituted at position 3 with a benzenesulfonyl group, at position 5 with chlorine, and at position 2 with a pyridine-4-carboxamide moiety. The benzenesulfonyl group is a strong electron-withdrawing substituent, likely influencing the electronic environment of the indole ring and enhancing metabolic stability.

Properties

CAS No.

918493-44-4

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c21-14-6-7-17-16(12-14)18(28(26,27)15-4-2-1-3-5-15)19(23-17)24-20(25)13-8-10-22-11-9-13/h1-12,23H,(H,24,25)

InChI Key

BTAKXACRHJKSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-chloro-3-(phenylsulfonyl)indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is subsequently reacted with isonicotinamide under appropriate conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural similarities and differences between the target compound and two analogs from the evidence:

Compound Core Structure Key Substituents Functional Groups
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide (Target) Indole 3-Benzenesulfonyl, 5-Cl, 2-pyridine-4-carboxamide Sulfonyl, carboxamide, chloro
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide () Pyridine 4-Benzylthio, 3-sulfonamide, N-(3,4-dichlorophenyl)carbamoyl Sulfonamide, carbamoyl, benzylthio, dichlorophenyl
2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide () Pyridine/Benzamide 5-Cl, 2-(pyrazolylamino), 4-amino-N-methoxybenzamide Amide, chloro, pyrazolylamino, methoxy

Key Observations :

  • The target compound uses an indole core , whereas analogs in and are based on pyridine or benzamide scaffolds . Indole derivatives often exhibit enhanced binding to aromatic receptors (e.g., serotonin receptors), while pyridine-based compounds are common in kinase inhibitors.
  • Sulfonyl/sulfonamide groups are present in both the target and ’s compound, contributing to solubility and hydrogen-bonding interactions. The benzylthio group in may increase lipophilicity compared to the target’s benzenesulfonyl group.
  • The chloro substituent in the target and ’s compound suggests a shared strategy to modulate electronic effects and steric bulk.
Physicochemical and Spectroscopic Properties
Property Target Compound Compound Compound
Melting Point Not reported 205–208 °C Not reported
IR Peaks (cm⁻¹) Inferred: ~1730 (C=O), ~1350 (SO₂) 1732 (C=O), 1352/1155 (SO₂) Not reported
1H-NMR Shifts (δ, ppm) Inferred: Downfield shifts for indole H and pyridine protons 4.50 (CH2), 7.24–8.89 (aromatic H), 9.03 (NH) Not reported
Synthesis Yield Not reported 57% Not reported

Notes:

  • The target’s carboxamide and sulfonyl groups would likely produce IR peaks similar to ’s compound (e.g., C=O at ~1730 cm⁻¹ and SO₂ at ~1350 cm⁻¹) .
  • The NMR profile of the target would feature downfield shifts for indole protons adjacent to the electron-withdrawing benzenesulfonyl group, analogous to the aromatic proton shifts observed in (δ 7.24–8.89) .

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core substituted with a benzenesulfonyl group and a chlorinated moiety, which contributes to its biological activity. The presence of the pyridine ring enhances its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit activity through multiple mechanisms:

  • Receptor Modulation : These compounds have shown affinity for vasopressin and oxytocin receptors, which play crucial roles in various physiological processes, including fluid balance and social behavior .
  • NURR-1 Activation : Indole derivatives, including this compound, have been identified as activators of the NURR-1 receptor, which is implicated in neuroprotection and may have therapeutic potential in neurodegenerative diseases like Parkinson's disease .

Anticancer Activity

Studies suggest that indole derivatives can inhibit cancer cell proliferation. For instance, a series of benzenesulfonamide derivatives demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Neuroprotective Effects

The activation of NURR-1 by compounds similar to this compound has been linked to neuroprotective effects, potentially offering therapeutic benefits for conditions such as Parkinson's disease. This receptor's activation promotes dopaminergic neuron survival, highlighting its relevance in neurodegenerative research .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a range of indole sulfonamide derivatives for their anticancer properties. The results indicated that certain derivatives exhibited potent antiproliferative effects on human cancer cell lines, suggesting that modifications to the indole structure can enhance biological activity .

Study 2: Neuroprotection in Parkinson's Disease Models

In preclinical models, compounds activating NURR-1 showed promise in protecting against dopaminergic neuron loss. The study demonstrated that these compounds could mitigate neuroinflammation and oxidative stress, key factors in the pathogenesis of Parkinson's disease .

Data Tables

Biological Activity Target Effect Reference
AnticancerCancer Cell LinesInduces apoptosis
NeuroprotectionNURR-1 ReceptorPromotes neuron survival
Receptor ModulationVasopressin/OxytocinModulates physiological responses

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Introducing the benzenesulfonyl group to the indole scaffold under basic conditions (e.g., using NaH or pyridine as a base) .
  • Carboxamide Coupling : Reacting the sulfonylated indole intermediate with pyridine-4-carboxylic acid derivatives via coupling reagents like EDCI/HOBt or HATU .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .
    Key intermediates should be monitored using TLC, and yields can be optimized by controlling reaction temperatures and stoichiometry .

Basic: How can the molecular structure of this compound be confirmed?

Answer:
Structural confirmation requires a combination of:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : To verify aromatic protons (e.g., indole H-2, pyridine protons) and carboxamide carbonyl signals (δ ~165-170 ppm) .
    • IR Spectroscopy : Detection of sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1680 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm the molecular ion peak .
  • Elemental Analysis : Matching calculated and observed C, H, N, and S percentages .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., benzenesulfonyl-indole derivatives) .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis, resolving ambiguities in proton environments or stereochemistry .
  • DEPT and 2D NMR : Use DEPT-135 to distinguish CH₃/CH₂/CH groups and HSQC/COSY for proton-carbon correlations .

Advanced: What strategies improve the yield of this compound in multi-step synthesis?

Answer:
Optimization steps include:

  • Reagent Selection : Use HATU over EDCI for higher coupling efficiency in carboxamide formation .
  • Temperature Control : Maintain low temperatures (-10°C to 0°C) during sulfonylation to minimize side reactions .
  • Intermediate Isolation : Purify intermediates (e.g., 5-chloro-1H-indole derivatives) before proceeding to subsequent steps .
    Reported yields for analogous compounds range from 81% to 93%, depending on reaction conditions .

Basic: What are common impurities encountered during synthesis, and how are they removed?

Answer:
Common impurities include:

  • Unreacted Starting Materials : Detectable via TLC (e.g., pyridine-4-carboxylic acid). Remove via aqueous washes or recrystallization .
  • Sulfonate Byproducts : Generated from over-sulfonylation; eliminated using silica gel chromatography with gradient elution (e.g., 10–30% EtOAc in hexane) .
  • Dimerization Products : Prevented by using excess sulfonyl chloride and inert atmospheres .

Advanced: How is the crystal structure of this compound determined, and what intermolecular interactions are observed?

Answer:

  • Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (e.g., in DCM/hexane). Data collected at 173–298 K with Mo-Kα radiation .
  • Intermolecular Interactions :
    • Hydrogen Bonding : N–H···O bonds between carboxamide and sulfonyl groups stabilize the lattice .
    • π-π Stacking : Observed between indole and pyridine rings, influencing packing density .
  • Distortion Analysis : Mn(II) complexes with pyridine-4-carboxamide ligands show octahedral geometry deviations (mean C–C = 0.005 Å) .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme Inhibition Assays : Target kinases or sulfotransferases using fluorescence-based or radiometric methods .
  • Receptor Binding Studies : Competitive binding assays (e.g., SPR or fluorescence polarization) to assess affinity for serotonin or adenosine receptors .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to explore antiproliferative effects .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent Pair Selection : Use DCM/hexane (1:3) or EtOAc/hexane (1:5) for slow crystallization .
  • Temperature : Gradual cooling from 50°C to room temperature improves crystal purity .
  • Solubility Testing : Pre-dissolve the compound in minimal DCM and layer with hexane .

Advanced: How can analogs of this compound be designed for enhanced pharmacokinetic properties?

Answer:

  • Structural Modifications :
    • Bioisosteric Replacement : Substitute benzenesulfonyl with pyridylsulfonyl to improve solubility .
    • Halogen Substitution : Introduce fluorine at the indole 5-position to enhance metabolic stability .
  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with logP and bioavailability .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity Data : Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and handle in a fume hood .
  • Protective Equipment : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste Disposal : Neutralize sulfonamide residues with dilute NaOH before disposal .

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